![molecular formula C10H19NO4 B1524025 4-{[(叔丁氧基)羰基]氨基}-3-甲基丁酸 CAS No. 1387445-53-5](/img/structure/B1524025.png)
4-{[(叔丁氧基)羰基]氨基}-3-甲基丁酸
描述
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a derivative of amino acids often used in various fields of scientific research, especially in the synthesis of peptides. As a protected form of amino acid, it plays a crucial role in organic synthesis due to its stability and the ease with which protecting groups can be removed.
科学研究应用
Chemistry: In chemistry, 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is used extensively in peptide synthesis. Its stability allows for selective reactions that enable the stepwise construction of peptides and proteins.
Biology: This compound is instrumental in studying protein-protein interactions and enzyme mechanisms. It serves as a protected building block in the synthesis of peptide-based substrates and inhibitors.
Medicine: It finds applications in drug development, particularly in the design of peptide-based therapeutics. The ability to selectively deprotect and modify the compound makes it valuable for creating diverse drug candidates.
Industry: Beyond research labs, this compound is used in the pharmaceutical industry for large-scale peptide synthesis. Its stability during storage and handling makes it an attractive choice for industrial applications.
作用机制
Target of Action
It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of gene expression.
Mode of Action
The 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the reactive amine group during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions to reveal the free amine, allowing for further reactions .
Biochemical Pathways
As a derivative of amino acids, it may be involved in the synthesis of proteins and peptides . Amino acids are the building blocks of proteins and play a key role in many biochemical pathways related to metabolism, immune response, and cell signaling.
Pharmacokinetics
The Boc group in this compound may influence its solubility and permeability, which can affect its absorption and distribution in the body .
Result of Action
As a derivative of amino acids, it may contribute to the synthesis of proteins and peptides, which are essential for various cellular functions, including cell growth, repair, and communication .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its availability for reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves several steps. Typically, it starts with the corresponding amino acid, which undergoes a reaction with tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate. The reaction is usually conducted in an aqueous medium or in a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrially, the production of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid follows similar steps but on a larger scale. The process involves rigorous quality control to ensure the purity and stability of the compound, often employing large-scale batch reactors to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group, allowing the underlying amino acid to be available for further reactions. It can also participate in substitution reactions where the protecting group is replaced by another functional group.
Common Reagents and Conditions: Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane or methanol. For substitution reactions, reagents like hydrochloric acid or various bases are often used, depending on the desired transformation.
Major Products Formed: The major product of deprotection is the free amino acid, which can then participate in peptide bond formation or other organic synthesis reactions. Substitution reactions can yield various derivatives depending on the substituent introduced.
相似化合物的比较
N-acetyl amino acids
N-benzyloxycarbonyl amino acids
N-phthaloyl amino acids
4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid stands out due to its unique combination of stability and ease of deprotection, making it a preferred choice in many synthetic protocols.
属性
IUPAC Name |
3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRVJJDNPAVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181480 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387445-53-5 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1387445-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


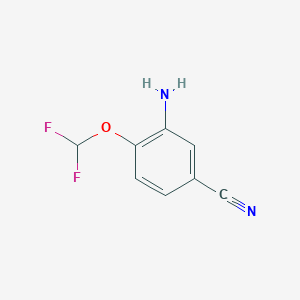

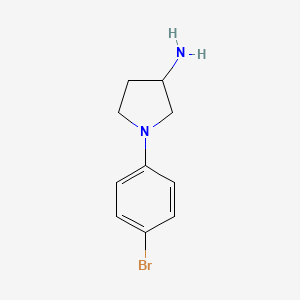
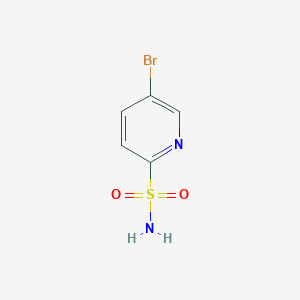

![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)

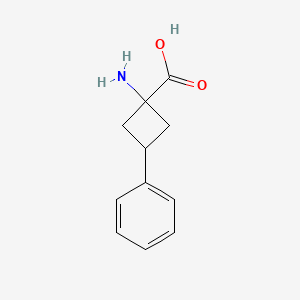
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)
![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
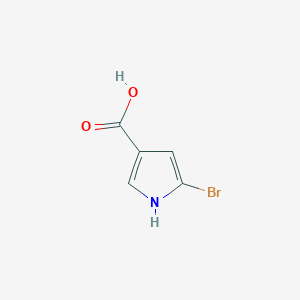
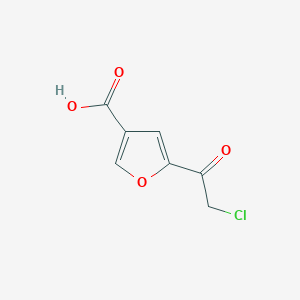
![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
